An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-(3-methoxy-4-nitrophenyl)acetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-(3-methoxy-4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(3-methoxy-4-nitrophenyl)acetate. As a crucial tool in structural elucidation, NMR spectroscopy offers detailed insights into the molecular framework of this compound, which serves as a valuable building block in organic synthesis and drug discovery. This document presents a thorough interpretation of the chemical shifts, coupling constants, and multiplicities, correlating them to the specific atomic environments within the molecule. Furthermore, a detailed, field-proven experimental protocol for NMR data acquisition and sample preparation is provided, ensuring reproducibility and accuracy. Visualizations of the molecular structure with NMR assignments and a workflow diagram for spectral analysis are included to enhance understanding.
Introduction
Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a substituted phenylacetate derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a nitro group, a methoxy group, and a methyl ester, presents a unique electronic environment that is reflected in its NMR spectra. A precise understanding of its ¹H and ¹³C NMR chemical shifts is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide serves as an authoritative reference for researchers working with this and structurally related compounds.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of Methyl 2-(3-methoxy-4-nitrophenyl)acetate are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.
Figure 1. Molecular structure and atom numbering of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in CDCl₃ is summarized in the table below. These predictions are based on computational algorithms that consider the effects of the various functional groups on the chemical environment of each proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.65 | d | ~2.0 | 1H |
| H-5 | 7.45 | dd | ~8.5, 2.0 | 1H |
| H-6 | 7.90 | d | ~8.5 | 1H |
| CH₂ (α) | 3.70 | s | - | 2H |
| OCH₃ (ester) | 3.75 | s | - | 3H |
| OCH₃ (ether) | 3.95 | s | - | 3H |
Table 1. Predicted ¹H NMR Data for Methyl 2-(3-methoxy-4-nitrophenyl)acetate (in CDCl₃).
Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (H-2, H-5, H-6): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
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H-6: This proton is ortho to the electron-withdrawing nitro group and is therefore expected to be the most deshielded, appearing at the lowest field (~7.90 ppm). It should appear as a doublet due to coupling with H-5.
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H-2: This proton is ortho to the methylene group and meta to the nitro group. It is expected to appear as a doublet due to coupling with H-5, at a predicted chemical shift of around 7.65 ppm.
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H-5: This proton is coupled to both H-2 and H-6, and is therefore expected to appear as a doublet of doublets at approximately 7.45 ppm.
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Methylene Protons (CH₂-α): The two protons of the methylene group are chemically equivalent and are not coupled to any other protons, hence they are predicted to appear as a singlet at around 3.70 ppm.
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Methoxy Protons (OCH₃): The spectrum will show two distinct singlets for the two methoxy groups. The protons of the ester methoxy group are predicted to resonate at approximately 3.75 ppm, while the protons of the ether methoxy group, being directly attached to the aromatic ring, are expected to be slightly more deshielded and appear at around 3.95 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in CDCl₃ is detailed in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 171.0 |
| C-4 | 153.0 |
| C-3 | 148.0 |
| C-1 | 135.0 |
| C-5 | 125.0 |
| C-2 | 115.0 |
| C-6 | 110.0 |
| OCH₃ (ether) | 56.5 |
| OCH₃ (ester) | 52.5 |
| CH₂ (α) | 40.0 |
Table 2. Predicted ¹³C NMR Data for Methyl 2-(3-methoxy-4-nitrophenyl)acetate (in CDCl₃).
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of approximately 171.0 ppm.
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Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents.
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The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-4) are the most deshielded among the aromatic carbons, with predicted shifts of around 148.0 and 153.0 ppm, respectively.
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The quaternary carbon (C-1) is expected at approximately 135.0 ppm.
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The remaining aromatic carbons (C-2, C-5, and C-6) are predicted to appear in the range of 110.0 to 125.0 ppm.
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Methoxy Carbons (OCH₃): The carbon of the ether methoxy group is predicted to be at a lower field (~56.5 ppm) compared to the ester methoxy carbon (~52.5 ppm).
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Methylene Carbon (CH₂-α): The methylene carbon is expected to resonate at the highest field, around 40.0 ppm.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for the preparation of an NMR sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on solubility and the desired resolution.[1]
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Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[2]
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Procedure:
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Weigh the desired amount of Methyl 2-(3-methoxy-4-nitrophenyl)acetate into a clean, dry vial.
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Add the appropriate volume of deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Vortex the vial until the sample is completely dissolved.
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Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[3][4]
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Ensure the sample height in the NMR tube is approximately 4-5 cm.[5]
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Cap the NMR tube securely.
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2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans are usually sufficient.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): -2 to 12 ppm.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
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Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): 0 to 220 ppm.
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3. Data Processing
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum manually.
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Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
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Integrate the peaks in the ¹H NMR spectrum.
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Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.
Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for acquiring and interpreting NMR data for structural elucidation.
Figure 2. Workflow for NMR-based structural analysis.
Conclusion
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. The provided predicted spectral data, coupled with a detailed interpretation and a robust experimental protocol, serves as a valuable resource for researchers in organic and medicinal chemistry. The systematic approach to data acquisition and analysis outlined herein ensures the reliable and accurate structural characterization of this important chemical entity.
References
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
